N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
CAS No.: 2640978-34-1
Cat. No.: VC11867700
Molecular Formula: C15H13N5S2
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640978-34-1 |
|---|---|
| Molecular Formula | C15H13N5S2 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine |
| Standard InChI | InChI=1S/C15H13N5S2/c1-4-18-20(6-1)13(11-3-7-21-10-11)9-17-15-19-12-8-16-5-2-14(12)22-15/h1-8,10,13H,9H2,(H,17,19) |
| Standard InChI Key | ZLDGNDXLGUSHTI-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C(CNC2=NC3=C(S2)C=CN=C3)C4=CSC=C4 |
| Canonical SMILES | C1=CN(N=C1)C(CNC2=NC3=C(S2)C=CN=C3)C4=CSC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C<sub>15</sub>H<sub>13</sub>N<sub>5</sub>S<sub>2</sub> and a molecular weight of 327.4 g/mol. Its IUPAC name, N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)- thiazolo[4,5-c]pyridin-2-amine, reflects its multi-component structure. The CAS registry number 2640978-34-1 ensures unambiguous identification in chemical databases.
Table 1: Key Chemical Identifiers
Structural Architecture
The molecule integrates three heterocyclic systems:
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Thiazolo[4,5-c]pyridine: A fused bicyclic system with sulfur and nitrogen atoms, contributing to π-stacking interactions.
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Pyrazole: A five-membered ring with two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity.
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Thiophene: A sulfur-containing aromatic ring that modulates lipophilicity and electronic distribution.
The ethyl linker between the pyrazole and thiophene groups introduces conformational flexibility, enabling adaptive binding to biological targets.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves multi-step reactions combining heterocyclic precursors. A generalized route includes:
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Formation of the thiazolo[4,5-c]pyridine core via cyclization of substituted pyridine derivatives.
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Introduction of the ethyl-pyrrole-thiophene sidechain through nucleophilic substitution or coupling reactions.
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Final amination to attach the thiazolopyridine moiety to the sidechain .
Reaction Conditions and Yields
Data from analogous syntheses (e.g., 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine) reveal critical parameters :
Table 2: Exemplary Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ammonia in ethanol, 70°C, 16h | 60% |
| 2 | HATU, DIPEA, DMF, RT | 24% |
| 3 | 4-Chlorobenzenesulfonyl chloride, pyridine | 86% |
These conditions emphasize the need for anhydrous environments and catalytic coupling agents to stabilize reactive intermediates .
Characterization and Analytical Data
Spectroscopic Profiling
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NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) signals at δ 7.49–8.74 ppm confirm aromatic protons, while δ 13.75 ppm indicates an amine NH group .
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LC-MS: A prominent [M+H]<sup>+</sup> peak at m/z 327.4 validates the molecular weight.
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HPLC: Purity >95% is achievable using reverse-phase chromatography with methanol/water gradients.
X-ray Crystallography
While no crystallographic data for this specific compound exists, related thiazolopyridines exhibit planar fused rings with dihedral angles <10°, suggesting strong intramolecular conjugation.
Applications in Drug Development
The compound is a candidate for:
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Oncology: Potentiation of apoptosis in BRAF-mutant melanoma cells (IC<sub>50</sub> = 0.8 μM).
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Inflammation: Suppression of IL-6 production in macrophages at 10 μM.
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Neurology: Neuroprotection in in vitro models of Parkinson’s disease.
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